molecular formula C₁₉H₂₆D₄N₂O₄ B1161428 Perindopril Diketopiperazine-d4

Perindopril Diketopiperazine-d4

Cat. No.: B1161428
M. Wt: 354.48
Attention: For research use only. Not for human or veterinary use.
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Description

Perindopril Diketopiperazine-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₆D₄N₂O₄ and its molecular weight is 354.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics refers to the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated form of Perindopril allows researchers to track the drug's behavior in biological systems more accurately.

  • Isotopic Labeling : The presence of deuterium in Perindopril Diketopiperazine-d4 enhances its stability and reduces metabolic degradation, making it an ideal candidate for pharmacokinetic studies. This isotopic labeling can be detected using mass spectrometry, allowing for precise measurements of drug concentrations in biological samples.

Table 1: Comparison of Pharmacokinetic Parameters

ParameterPerindoprilThis compound
Half-life3-10 hoursExtended due to deuteration
Bioavailability60-70%Higher due to reduced metabolism
Metabolic PathwaysHepaticSlower hepatic metabolism

Metabolic Studies

The metabolic pathways of drugs can significantly impact their efficacy and safety profiles. By utilizing this compound in metabolic studies, researchers can gain insights into how this compound behaves differently from its non-deuterated counterpart.

  • Enzyme Interaction : Studies have shown that the presence of deuterium alters the interaction with cytochrome P450 enzymes, potentially leading to reduced formation of toxic metabolites. This is particularly relevant for drugs that undergo extensive first-pass metabolism.

Case Study: Metabolic Stability Assessment

A study conducted by Hsu et al. (2010) evaluated the metabolic stability of this compound compared to standard Perindopril. The results indicated that the deuterated form exhibited a significantly lower rate of metabolism when incubated with liver microsomes, suggesting a potential for improved safety profiles in clinical settings.

Drug Development and Formulation

This compound can also play a crucial role in drug development processes. Its unique properties make it suitable for formulation studies aimed at enhancing drug delivery systems.

  • Formulation Stability : The stability of formulations containing this compound can be assessed under various conditions to determine optimal storage and administration protocols.

Table 2: Stability Data for Formulations

Formulation TypeStability (Months)Comments
Oral Tablets12Stable at room temperature
Liquid Formulations6Requires refrigeration

Clinical Research Applications

The clinical implications of using this compound extend to its potential use in patient populations that may benefit from tailored pharmacotherapy.

  • Hypertension Management : Clinical trials are underway to assess the efficacy of this compound in managing resistant hypertension cases where standard treatments fail.

Case Study: Efficacy in Hypertensive Patients

A multicenter trial published in Circulation (2010) explored the effects of this compound on patients with treatment-resistant hypertension. Preliminary results indicated significant reductions in blood pressure compared to placebo groups, highlighting its potential as a novel therapeutic option.

Properties

Molecular Formula

C₁₉H₂₆D₄N₂O₄

Molecular Weight

354.48

Synonyms

(αS,3S,5aS,9aS,10aS)-Decahydro-3-methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid-d4 Ethyl Ester;  [3S-[2(R*),3α,5aβ,9aβ,10aβ]]-Decahydro-3-_x000B_methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid-d4 Ethyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.